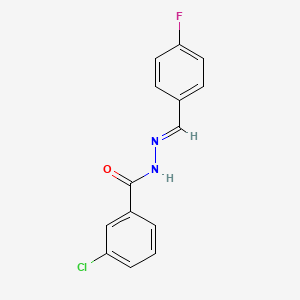![molecular formula C15H10Cl2N2O2 B5567454 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPX-E9636, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound belongs to the class of oxadiazoles, which are a group of heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Anticancer and Antidiabetic Applications
- Anticancer and Antidiabetic Properties: A study by (Shankara et al., 2022) investigated derivatives of 1,3,4-oxadiazoles for their potential as anticancer and antidiabetic agents. The study synthesized a series of new derivatives and explored their biological activities. These compounds exhibited significant anticancer and antidiabetic effects, indicating the potential of 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole derivatives in these areas.
Antioxidant Properties
- Antioxidant Activity: Research by (Shehzadi et al., 2018) highlighted the antioxidant potential of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This compound demonstrated significant antioxidant activity in various assays, suggesting its potential in abrogating oxidation and inducing endogenous defence systems.
Corrosion Inhibition
- Corrosion and Biocorrosion Control: (Rochdi et al., 2014) investigated the use of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives for controlling corrosion and biocorrosion in brass in simulated cooling water. The study found these compounds to be effective inhibitors, indicating their potential application in industrial settings to protect against corrosion.
Antimicrobial Applications
- Antimicrobial Evaluation: A study by (JagadeeshPrasad et al., 2015) explored the synthesis of new Mannich bases bearing 1,3,4-oxadiazoline ring systems. These compounds were evaluated for their antimicrobial activities, revealing promising results against various microbial strains.
Antibacterial Activity
- Antibacterial Properties: In research by (Parameshwar et al., 2017), novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity. This study indicates the potential of such compounds in the development of new antibacterial agents.
Antifungal Evaluation
- Antifungal Activity: A paper by (Nimbalkar et al., 2016) focused on the synthesis and antifungal evaluation of 1,3,4-oxadiazole derivatives. The study demonstrated the potential of these compounds as antifungal agents, with promising activity against various pathogenic fungal strains.
Cytotoxicity and Molecular Docking Studies
- Cytotoxicity and Tubulin Inhibition: Research by (Ahsan et al., 2017) synthesized new series of 1,3,4-oxadiazoles and evaluated their cytotoxicity. The study highlighted their potential as tubulin inhibitors, contributing to their cytotoxic effects, making them candidates for cancer treatment research.
Stability and Chromatographic Determination
- Stability Analysis: A study by (Shehzadi et al., 2018) developed a chromatographic method to determine the stability of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This research contributes to understanding the compound's stability under various conditions, important for its practical applications.
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(19-21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODOWWJAYQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)


![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)
![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)